molecular formula C7H4BrF3 B1271997 4-Bromo-2-(difluoromethyl)-1-fluorobenzene CAS No. 445303-69-5

4-Bromo-2-(difluoromethyl)-1-fluorobenzene

Cat. No. B1271997
M. Wt: 225.01 g/mol
InChI Key: YHQZVEGLXIBPRA-UHFFFAOYSA-N
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Description

4-Bromo-2-(difluoromethyl)-1-fluorobenzene is a compound of interest in various chemical syntheses and applications. While the provided abstracts do not directly address this compound, they offer insights into the synthesis and properties of structurally related bromo-fluorobenzene derivatives. These studies contribute to a broader understanding of the chemical behavior and synthetic strategies that could be applicable to 4-Bromo-2-(difluoromethyl)-1-fluorobenzene.

Synthesis Analysis

The synthesis of bromo-fluorobenzene derivatives is often achieved through multi-step reactions, starting from simpler aromatic compounds. For instance, 1,4-bis(bromomethyl)-2-fluorobenzene is synthesized from p-xylene through nitration, reduction, diazotization, and bromination, with an overall yield of 30% . Similarly, 1,2-bis(bromomethyl)-4-fluorobenzene is prepared from 3,4-dimethylbenzenamine via diazotization and bromination, with factors such as raw material rate, reaction time, and temperature being critical for the reaction's success . These methods could potentially be adapted for the synthesis of 4-Bromo-2-(difluoromethyl)-1-fluorobenzene by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure and vibrational frequencies of bromo-fluorobenzene compounds can be studied using spectroscopic techniques and computational methods. For example, the FT-IR and FT-Raman spectra of 1-bromo-3-fluorobenzene were recorded, and the molecular geometry and vibrational frequencies were calculated using density functional theory (DFT) methods . Such analyses are crucial for understanding the influence of substituents like bromine and fluorine on the benzene ring and can be applied to study the structure of 4-Bromo-2-(difluoromethyl)-1-fluorobenzene.

Chemical Reactions Analysis

Bromo-fluorobenzene derivatives are valuable intermediates in various chemical reactions. The no-carrier-added (n.c.a.) 1-bromo-4-[18F]fluorobenzene is important for 18F-arylation reactions, and its preparation via nucleophilic aromatic substitution reactions has been explored . Additionally, [4-F-18]-1-Bromo-4-fluorobenzene has been used in palladium-promoted cross-coupling reactions with organostannanes . These studies highlight the reactivity of bromo-fluorobenzene derivatives and their potential use in synthesizing complex molecules, which could extend to 4-Bromo-2-(difluoromethyl)-1-fluorobenzene.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-fluorobenzene derivatives are influenced by their molecular structure. The electronic properties, such as absorption wavelengths, excitation energy, dipole moment, and frontier molecular orbital energies, have been investigated using time-dependent DFT (TD-DFT) for 1-bromo-3-fluorobenzene . Additionally, thermodynamic properties like heat capacities, entropies, enthalpy changes, and their correlations with temperature have been calculated, providing a comprehensive understanding of the compound's behavior in different conditions . These analyses are essential for predicting the properties of 4-Bromo-2-(difluoromethyl)-1-fluorobenzene and its behavior in various chemical contexts.

Scientific Research Applications

Electrochemical Fluorination

4-Bromo-2-(difluoromethyl)-1-fluorobenzene has been studied in the context of electrochemical fluorination of aromatic compounds. Horio et al. (1996) investigated the side reactions during the fluorination of halobenzenes, including bromobenzene and 1-bromo-4-fluorobenzene, in an electrolytic environment (Horio et al., 1996).

Synthesis of Radiochemical Yields

Ermert et al. (2004) studied the synthesis pathways for no-carrier-added 1-bromo-4-[18F]fluorobenzene, a compound essential for 18F-arylation reactions in metallo-organic fluorophenyl compounds (Ermert et al., 2004).

Photofragment Translational Spectroscopy

Gu et al. (2001) investigated the ultraviolet photodissociation of 1-bromo-3-fluorobenzene and 1-bromo-4-fluorobenzene at 266 nm, providing insights into the energy distribution and anisotropy parameters affected by fluorine atom substitution (Gu et al., 2001).

Organometallic Chemistry and Solvents

Pike et al. (2017) discussed the use of fluorobenzenes, including fluorobenzene and 1,2-difluorobenzene, in organometallic chemistry and transition-metal-based catalysis. They highlighted the weak binding to metal centers due to fluorine substituents, allowing their use as non-coordinating solvents or readily displaced ligands (Pike et al., 2017).

Catalysis in Organic Synthesis

Sadeghi Erami et al. (2017) explored the use of 1-bromo-4-fluorobenzene in Suzuki-Miyaura C-C coupling reactions, catalyzed by Pd nanoparticles supported onto COOH-modified graphene. This study emphasizes the importance of fluorinated compounds in the pharmaceutical industry and as precursors for novel materials (Sadeghi Erami et al., 2017).

Safety And Hazards

Like many halogenated organic compounds, “4-Bromo-2-(difluoromethyl)-1-fluorobenzene” could potentially be hazardous. It’s important to handle such compounds with appropriate safety precautions .

properties

IUPAC Name

4-bromo-2-(difluoromethyl)-1-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHQZVEGLXIBPRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375590
Record name 4-bromo-2-(difluoromethyl)-1-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-(difluoromethyl)-1-fluorobenzene

CAS RN

445303-69-5
Record name 4-bromo-2-(difluoromethyl)-1-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2-(difluoromethyl)-1-fluorobenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
TJ Schubert, E Oboh, H Peek, E Philo… - Journal of Medicinal …, 2023 - ACS Publications
Our previous work identified compound 1 (SLU-2633) as a potent lead compound toward the identification of a novel treatment for cryptosporidiosis, caused by the parasite …
Number of citations: 2 pubs.acs.org
C Wang - 2016 - digitalcommons.unmc.edu
Schistosomiasis is a tropical parasitic disease caused by infections with flukes of the genus Schistosoma, affecting as many as 440 million individuals worldwide, with 779 million living …
Number of citations: 2 digitalcommons.unmc.edu
C Wang, Q Zhao, M Vargas, JO Jones… - Journal of medicinal …, 2016 - ACS Publications
The aryl hydantoin 1 (Ro 13-3978) was identified in the early 1980s as a promising antischistosomal lead compound. However, this series of aryl hydantoins produced antiandrogenic …
Number of citations: 27 pubs.acs.org

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